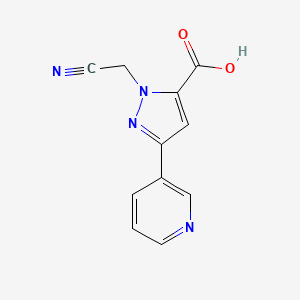

1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(cyanomethyl)-5-pyridin-3-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-3-5-15-10(11(16)17)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLGFLLEHJDXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Pyrazole Core and Pyridin-3-yl Substitution

One of the key intermediates in related pyrazole chemistry is ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, which can be prepared via oxidation of 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate in an acetonitrile system using potassium persulfate as the oxidizing agent and sulfuric acid as catalyst. The yield for this oxidation is reported around 75-80%.

Although this exact intermediate differs slightly in substitution (chloropyridinyl vs. pyridin-3-yl), the methodology provides a foundation for preparing pyrazole derivatives substituted with pyridine rings. The oxidation step is critical for aromatization of the pyrazoline ring to the pyrazole.

Installation of the Cyanomethyl Group

The cyanomethyl group at the N-1 position of the pyrazole is typically introduced via alkylation reactions using cyanomethyl halides or related reagents under controlled conditions to selectively alkylate the pyrazole nitrogen. While direct literature on this specific substitution is limited in the provided sources, analogous alkylation methods are standard in heterocyclic chemistry.

Conversion to Carboxylic Acid

The carboxylic acid group at the 5-position can be obtained by hydrolysis of corresponding esters under basic or acidic conditions. For example, hydrolysis of ethyl esters of pyrazole carboxylates with sodium or potassium hydroxide in aqueous-alcoholic media at 10–50 °C for 0.5–2 hours yields the free acid in good yield. Acidification with hydrochloric or sulfuric acid follows to isolate the carboxylic acid.

Acid Halide Formation and Amide Coupling (Related Methodology)

In related pyrazole carboxylic acid derivatives, conversion of the acid to the corresponding acid halide (e.g., acid chloride) using reagents like phosphorus trichloride or thionyl chloride facilitates further coupling reactions. This step can simultaneously oxidize pyrazoline intermediates to pyrazoles, simplifying the process and improving yields.

Summary of Key Reaction Conditions and Yields

Research Findings and Notes

- The oxidation step using potassium persulfate is preferred due to its efficiency and relatively mild conditions, avoiding harsher oxidants.

- Hydrolysis under basic conditions is more environmentally friendly compared to acidic hydrolysis and provides better control over reaction parameters.

- The acid halide formation step using phosphorus halides can simultaneously induce pyrazoline ring oxidation, streamlining the synthesis.

- The overall synthetic route emphasizes minimizing steps, improving yields, and reducing environmental impact by avoiding excessive use of acid-binding agents and toxic solvents.

Chemical Reactions Analysis

1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives like alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or pyridinyl groups can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position of the pyrazole ring is critical for modulating physicochemical and biological properties. Key analogs include:

- 1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS: 2098102-66-8): Replaces cyanomethyl with a difluoromethyl (-CF2H) group. Molecular weight: 239.18 g/mol; purity ≥95% . The electron-withdrawing -CF2H group may enhance metabolic stability compared to cyanomethyl.

- 1-(Trifluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid: Substituted with -CF3 at the 1-position. Molecular weight: ~257.17 g/mol (calculated).

- 1-(Pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid (MDL: MFCD20317519): Features a pyridin-3-ylmethyl (-CH2-C5H4N) substituent. Molecular formula: C10H9N3O2; molecular weight: 203.20 g/mol. The bulkier substituent may reduce solubility compared to cyanomethyl derivatives .

Pyridyl Positional Isomers

The pyridyl group’s position on the pyrazole ring influences electronic and steric interactions:

Functionalized Pyridyl Derivatives

Substituents on the pyridyl ring further diversify properties:

Broader Structural Analogs

Compounds lacking the pyridyl group but retaining the pyrazole-carboxylic acid core include:

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid :

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

- Synthetic Routes : Thionyl chloride is frequently used to convert pyrazole-carboxylic acids to acyl chlorides, a key step in derivatization (e.g., agrochemical intermediates) .

- Biological Activity : Fluorinated analogs (e.g., -CF3, -CF2H) are prevalent in patent literature for pesticidal and pharmaceutical applications, suggesting enhanced bioactivity and stability .

Biological Activity

1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, with CAS number 2097982-91-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

- Molecular Formula : CHNO

- Molecular Weight : 228.21 g/mol

- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Biological Activities

-

Anticancer Activity

- Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid have been tested for their ability to inhibit the growth of human neuroblastoma (SK-N-SH), lung carcinoma (A549), and breast cancer (MCF-7) cells. The results from sulforhodamine B (SRB) assays showed promising cytotoxicity, suggesting that modifications in the pyrazole structure can enhance anticancer activity .

-

Anti-inflammatory Activity

- Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds similar to 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Specific derivatives exhibited IC values in the low micromolar range, indicating strong COX-2 inhibition and suggesting potential as anti-inflammatory agents .

-

Mechanism of Action

- The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer proliferation and inflammation. The presence of the cyano group and the pyridine moiety is believed to enhance its binding affinity to these targets.

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of synthesized pyrazole derivatives, it was found that compounds with structural similarities to 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid showed significant suppression of SK-N-SH cell growth. Among these derivatives, certain modifications led to increased potency against cancer cell lines, highlighting the importance of structural variations in enhancing biological activity .

Case Study 2: Anti-inflammatory Efficacy

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives revealed that some compounds exhibited high selectivity towards COX-2 over COX-1, with minimal side effects observed in histopathological studies. This selectivity is crucial for developing safer anti-inflammatory drugs .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line Tested | IC Value (µM) | Comments |

|---|---|---|---|

| Anticancer | SK-N-SH | Varies by derivative | Significant growth inhibition observed |

| Anti-inflammatory | COX-2 | 0.02 - 0.04 | High selectivity and low toxicity |

| General Cytotoxicity | A549, MCF-7 | Varies by derivative | Promising results for further development |

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functionalization. A common approach is:

Cyclocondensation : React a β-keto ester (e.g., ethyl 3-oxo-3-(pyridin-3-yl)propanoate) with hydrazine derivatives to form the pyrazole core.

Cyanomethylation : Introduce the cyanomethyl group via nucleophilic substitution using chloroacetonitrile in the presence of a base (e.g., K₂CO₃) .

Hydrolysis : Convert the ester group to a carboxylic acid using aqueous NaOH or HCl under reflux .

Key Considerations : Optimize reaction time and temperature to avoid side products (e.g., over-alkylation). Use TLC or HPLC to monitor intermediate purity .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm; cyanomethyl at δ ~4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 270.08 for C₁₂H₁₀N₄O₂) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- X-ray Crystallography : Resolve tautomerism or regiochemical ambiguities in the pyrazole ring .

Q. How can reaction conditions be optimized to improve yield during cyanomethylation?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Catalyst Use : Add KI (0.1 eq.) to facilitate SN2 mechanisms in chloroacetonitrile reactions .

- Temperature Control : Maintain 60–80°C to balance reactivity and decomposition.

- Workup : Neutralize excess base with dilute HCl before extraction to isolate the product efficiently .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Focus on the pyridinyl and carboxylic acid moieties as hydrogen-bond donors .

- QSAR Analysis : CorlogP values and electrostatic potential maps can optimize lipophilicity and solubility .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, which splits signals. Use 2D NMR (e.g., COSY, NOESY) to assign proton environments .

- Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 80°C) can slow exchange processes, simplifying splitting patterns .

- Crystallographic Validation : Compare experimental NMR with X-ray-derived structures to confirm dominant tautomers .

Q. What strategies mitigate steric hindrance during pyridinyl group introduction?

Methodological Answer:

- Directed Ortho-Metalation : Use a directing group (e.g., amide) to position the pyridinyl moiety regioselectively .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ and pyridinyl boronic acids under inert conditions (N₂ atmosphere) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition of sterically congested intermediates .

Q. How can in vitro assays evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against recombinant kinases (e.g., JAK2, EGFR) using ADP-Glo™ or fluorescence polarization .

- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare with control compounds (e.g., staurosporine) .

- Selectivity Profiling : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .

- Byproduct Management : Optimize stoichiometry to minimize cyanomethylation side products (e.g., bis-alkylated species) .

- Process Safety : Assess thermal stability via DSC to prevent exothermic decomposition during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.